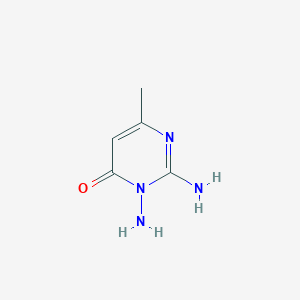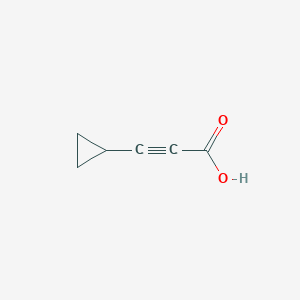
2,3-二氨基-6-甲基嘧啶-4(3h)-酮
描述
Synthesis Analysis
The synthesis of derivatives related to 2,3-diamino-6-methylpyrimidin-4(3h)-one, such as arylsulfonylated 2-amino-6-methylpyrimidin derivatives, involves the formation of various non-covalent interactions contributing to their structural stabilities. These processes are confirmed through X-ray diffraction techniques and are complemented by quantum chemical insights to understand the structural and property nuances of the synthesized compounds (Ali et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-diamino-6-methylpyrimidin-4(3h)-one, such as 2-amino-6-methylpyrimidin derivatives, showcases the presence of 1H- and 3H-tautomers within the same crystal, linked by hydrogen bonds resembling a Watson-Crick C-G base pair. This structural aspect is crucial for understanding the compound's behavior and interactions in various environments (Gerhardt et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving derivatives of 2,3-diamino-6-methylpyrimidin-4(3h)-one, particularly focusing on their regioselectivity in methylation, highlight the significant impact of the solvent and presence of inorganic bases on the outcome. These reactions underpin the importance of the oxygen atom's role in hydrogen bonding and its coordination to metal cations, affecting regioselectivity and the formation of N3-and O-methyl isomers (Erkin & Krutikov, 2006).
Physical Properties Analysis
The analysis of physical properties, particularly the crystalline structures of similar compounds, offers insights into their stability and interactions. The crystal structure investigations reveal the presence of various tautomers and their implications for hydrogen bonding and molecular packing, which are fundamental for understanding the compound's behavior in different conditions (Sutton & Cody, 1988).
Chemical Properties Analysis
Investigating the chemical properties of 2,3-diamino-6-methylpyrimidin-4(3h)-one and its derivatives involves understanding the effect of hydration on prototropic tautomerism. This analysis reveals the equilibrium between different tautomeric forms and how the medium's polarity can influence this equilibrium, highlighting the compound's reactive and interaction potential in various chemical environments (Erkin & Krutikov, 2005).
科学研究应用
甲基化的区域选择性
2,3-二氨基-6-甲基嘧啶-4(3h)-酮在包括水和乙醇在内的各种介质中在 N3 原子上表现出高区域选择性甲基化。无机碱的存在,氧原子参与氢键,以及与金属阳离子的配位在这个过程中起着至关重要的作用。二甲基甲酰胺等非质子溶剂溶剂化阳离子,降低区域选择性,导致 N3 和 O-甲基异构体的混合物 (Erkin 和 Krutikov,2006)。
晶体结构分析
已经对与 2,3-二氨基-6-甲基嘧啶-4(3h)-酮相关的亲脂性抗叶酸进行晶体结构分析。这项研究提供了对这类化合物的分子堆积和晶体学的见解,增强了我们对其物理和化学性质的理解 (Sutton 和 Cody,1988)。
互变异构偏好和假多晶型物
已经对嘧啶-4-酮衍生物(包括 2,3-二氨基-6-甲基嘧啶-4(3h)-酮)的互变异构偏好进行了研究。这项研究探讨了这些衍生物如何形成各种结构以及它们在与互补官能团的共晶体中的相互作用。了解这些特性在晶体学和材料科学等领域至关重要 (Gerhardt、Tutughamiarso 和 Bolte,2011)。
与组胺受体的相互作用
在一项探索含有 2,3-二氨基-6-甲基嘧啶-4(3h)-酮衍生物的化合物与组胺受体的结合亲和力的研究中,该化合物显示出作为人组胺 H3 受体配体的潜力。这一发现对于开发新的治疗剂具有重要意义 (Sadek 等人,2014)。
水合和互变异构
2,3-二氨基-6-甲基嘧啶-4(3h)-酮的水合作用导致不同互变异构体的平衡混合物。这种现象对于理解嘧啶衍生物在各种溶剂中的化学行为至关重要,并可能在有机化学和药理学等领域产生影响 (Erkin 和 Krutikov,2005)。
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the MSDS for complete safety information .
属性
IUPAC Name |
2,3-diamino-6-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(10)9(7)5(6)8-3/h2H,7H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNMOAIBTPNUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956918 | |
| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-6-methylpyrimidin-4(3h)-one | |
CAS RN |
35523-64-9 | |
| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)





![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)


![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)

